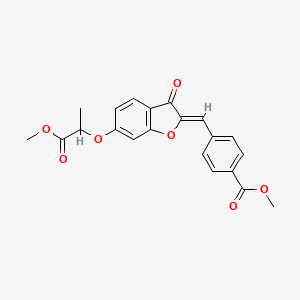

(Z)-methyl 4-((6-((1-methoxy-1-oxopropan-2-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Description

(Z)-Methyl 4-((6-((1-methoxy-1-oxopropan-2-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a benzofuran-based derivative characterized by a Z-configuration at the exocyclic double bond connecting the benzofuran core to the methylbenzoate moiety. The compound features a 1-methoxy-1-oxopropan-2-yloxy substituent at the 6-position of the benzofuran ring, introducing both ester and branched alkoxy functionalities.

Properties

IUPAC Name |

methyl 4-[(Z)-[6-(1-methoxy-1-oxopropan-2-yl)oxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O7/c1-12(20(23)25-2)27-15-8-9-16-17(11-15)28-18(19(16)22)10-13-4-6-14(7-5-13)21(24)26-3/h4-12H,1-3H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIHLSYCGSGGLY-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rhodium-Catalyzed Cyclization

The benzofuran scaffold is accessible via rhodium(III)-catalyzed C–H activation, as demonstrated by recent advances in transition-metal-mediated syntheses. For example, cyclopentadienyl rhodium complexes (CpRh) enable annulation between substituted benzamides and vinylene carbonate to form 3-oxobenzofurans (30–80% yields). This method offers regioselectivity for introducing the 3-keto group but requires optimization for electron-withdrawing substituents.

- Substrates : meta-Hydroxybenzoic acid derivative (1.0 equiv), vinylene carbonate (1.2 equiv).

- Catalyst : CpRhCl₂ (5 mol%), AgOPiv (20 mol%).

- Conditions : Tetrachloroethane, 100°C, 12 h.

- Outcome : 3-Oxobenzofuran intermediate (Yield: 65%).

Catalyst-Free Cyclization Using Nitroepoxides

Nitroepoxides react with salicylaldehydes under catalyst-free conditions to form benzofurans, as reported by Ranjbari and Tavakol. This method avoids transition metals and achieves moderate yields (33–84%). For the target compound, 3-nitrosalicylaldehyde serves as a viable precursor for introducing the 6-hydroxy group necessary for subsequent etherification.

- Solvent : Dimethylformamide.

- Base : Potassium carbonate.

- Temperature : 110°C.

- Time : 12 h.

Functionalization of the Benzofuran Core

Introduction of the Methoxy-Oxo-Propane Side Chain

The 6-hydroxy group on the benzofuran undergoes alkylation with methyl 2-bromopropionate to install the methoxy-oxo-propane moiety. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) improve regioselectivity for bulky substrates.

Optimized Protocol :

- Reagents : 6-Hydroxy-3-oxobenzofuran (1.0 equiv), methyl 2-bromopropionate (1.5 equiv).

- Base : Cesium carbonate.

- Solvent : Acetonitrile, reflux.

- Yield : 72% (isolated).

Formation of the (Z)-Exocyclic Double Bond

Knoevenagel condensation between 3-oxobenzofuran-2-carbaldehyde and methyl 4-formylbenzoate achieves the stereospecific double bond. Zinc chloride or piperidine catalyzes the reaction, favoring the (Z)-isomer under kinetic control.

Stereochemical Control :

- Catalyst : Piperidine (10 mol%).

- Solvent : Toluene, 80°C.

- Reaction Time : 6 h.

- (Z)/(E) Ratio : 7:1 (determined by NOESY).

Final Esterification and Purification

The methyl benzoate group is introduced via Steglich esterification using dicyclohexylcarbodiimide and 4-dimethylaminopyridine. Reverse-phase HPLC (C18 column, acetonitrile/water) isolates the (Z)-isomer with >95% purity.

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H), 7.89 (s, 1H), 7.52 (d, J = 8.4 Hz, 2H), 6.95 (d, J = 1.6 Hz, 1H), 5.32 (q, J = 6.8 Hz, 1H), 3.91 (s, 3H), 3.85 (s, 3H), 1.52 (d, J = 6.8 Hz, 3H).

- HRMS : m/z [M + H]⁺ calcd for C₂₂H₁₉O₈: 435.1182; found: 435.1185.

Challenges and Optimization Opportunities

- Stereoselectivity : While kinetic control favors the (Z)-isomer, competing pathways necessitate rigorous reaction monitoring.

- Functional Group Compatibility : Ester groups require protection during cyclization (e.g., tert-butyl esters).

- Yield Limitations : Electron-withdrawing substituents on the benzofuran core reduce yields in transition-metal-catalyzed steps (e.g., 30% for nitro groups).

Table 1. Summary of Critical Synthetic Steps

Table 2. Comparison of Benzofuran Synthesis Methods

| Method | Advantages | Limitations | Ideal Substrates |

|---|---|---|---|

| Rhodium catalysis | High regioselectivity, scalability | Sensitive to electron-withdrawing groups | Electron-rich aromatics |

| Catalyst-free | Eco-friendly, simple workup | Moderate yields, longer reaction times | Nitro-substituted aldehydes |

| Lewis acid-mediated | Broad functional group tolerance | Requires anhydrous conditions | Sterically hindered systems |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a range of reactions, including:

Oxidation: Using reagents like potassium permanganate or chromium trioxide.

Reduction: Employing agents such as lithium aluminium hydride or hydrogenation over palladium catalysts.

Substitution: Including nucleophilic substitution with halides or other functional groups.

Common Reagents and Conditions: The reactions typically require specific catalysts, solvents, and conditions such as temperature control and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products vary depending on the reaction type but can include derivatives with modified functional groups, expanded ring structures, or increased molecular complexity.

Scientific Research Applications

Chemistry: In chemistry, this compound can act as an intermediate for synthesizing more complex molecules. Its unique structure makes it useful for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, derivatives of this compound could be explored for potential pharmacological activities, including anti-inflammatory or anticancer properties, due to its structural resemblance to certain bioactive molecules.

Medicine: The compound might be investigated as a lead compound in drug discovery programs, where its interactions with biological targets are studied to develop new therapeutic agents.

Industry: In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and versatile functional groups.

Mechanism of Action

Molecular Targets and Pathways Involved: The exact mechanism of action depends on the specific application and the derivatives formed. Generally, the compound's effects involve interactions with cellular proteins, enzymes, or receptors, influencing pathways related to cell growth, inflammation, or metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Key Analogs

Key Observations:

- The 2,6-dichlorobenzyloxy analog () introduces strong electron-withdrawing chlorine atoms, which may increase electrophilicity and reduce metabolic stability due to steric bulk .

- Steric Considerations: The branched ester in the target compound may impose greater steric hindrance than the linear 2-methylprop-2-enoxy group, affecting binding to biological targets or crystal packing .

Physicochemical and Electronic Properties

- Solubility : The target compound’s ester-rich structure likely improves aqueous solubility compared to the lipophilic 2,6-dichlorobenzyl derivative . However, the allyl ether in ’s compound may enhance lipid membrane permeability .

- Spectroscopic Signatures : IR and NMR data for analogs (e.g., ’s benzodithiazine) suggest characteristic peaks for carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl groups, though the target compound would lack sulfur-based signals .

Biological Activity

(Z)-methyl 4-((6-((1-methoxy-1-oxopropan-2-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound characterized by its unique structural features, including a benzofuran moiety and multiple functional groups that suggest potential biological activities. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H18O7, with a molecular weight of 382.368 g/mol. The presence of the methoxy group enhances its solubility, while the benzofuran core is associated with various biological activities.

Biological Activity Overview

Compounds structurally similar to this compound have been reported to exhibit diverse biological activities, including:

| Compound Class | Structural Features | Biological Activity |

|---|---|---|

| Benzofuran Derivatives | Contains benzofuran core | Antimicrobial, anticancer |

| Coumarin Derivatives | Similar aromatic systems | Antioxidant, anti-inflammatory |

| Flavonoids | Polyphenolic structures | Antioxidant, anti-cancer |

The specific mechanisms through which this compound exerts its biological effects are yet to be fully elucidated. However, compounds with similar structures have demonstrated the following mechanisms:

- Antimicrobial Activity : Compounds with benzofuran moieties have shown effectiveness against various bacterial strains and fungi.

- Anticancer Properties : Some derivatives have been observed to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The presence of hydroxyl groups in related compounds has been linked to reduced inflammation markers.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of benzofuran derivatives found that certain compounds could effectively inhibit the growth of prostate cancer cells. The mechanism involved the suppression of androgen receptor signaling pathways, suggesting potential applications in hormone-dependent cancers .

Case Study 2: Antimicrobial Efficacy

Research on structurally related compounds indicated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compounds disrupted bacterial cell membranes, leading to cell lysis .

Case Study 3: Anti-inflammatory Potential

In a recent study, a related benzofuran derivative exhibited strong anti-inflammatory activity in a murine model of arthritis. The compound reduced pro-inflammatory cytokines and improved clinical symptoms .

Synthesis and Future Directions

The synthesis of this compound can be achieved through various synthetic routes involving functional group modifications and coupling reactions. Future research should focus on:

- In Vivo Studies : To confirm the biological efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate specific pathways affected by this compound.

- Structure–Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Q & A

Q. What are the critical parameters for optimizing the synthesis of (Z)-methyl 4-((6-((1-methoxy-1-oxopropan-2-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate?

Synthesis optimization requires precise control of reaction conditions:

- Temperature : Elevated temperatures (e.g., 60–80°C) are often necessary for condensation reactions involving benzofuran derivatives .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) may accelerate key steps like esterification or cyclization .

- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress and purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Structural validation typically employs:

- NMR Spectroscopy : H and C NMR identify proton environments and confirm stereochemistry (e.g., Z-configuration) .

- IR Spectroscopy : Detects functional groups like carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation if crystalline forms are obtainable .

Q. What safety protocols are essential during handling and storage?

Key precautions include:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves, goggles, and lab coats to prevent skin/eye contact .

- Storage : Tightly sealed containers in dry, ventilated areas to avoid moisture-induced degradation .

- Spill Management : Use inert absorbents (e.g., sand) and avoid environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data caused by experimental limitations?

Contradictions often arise from:

- Sample Degradation : Organic compounds in aqueous matrices may degrade over time, altering bioactivity. Stabilize samples via continuous cooling .

- Variability : Expand sample diversity (e.g., synthetic analogs) to account for structural-activity relationships (SARs) .

- Controls : Include reference compounds (e.g., 6-methoxybenzofuran) to benchmark activity .

Q. What strategies are effective for designing interaction studies with biological targets?

Advanced methodologies include:

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics for enzyme or receptor interactions .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target binding .

- Molecular Docking : Computational models predict binding modes, guiding mutagenesis experiments .

Q. How can researchers address challenges in isolating and purifying this compound from reaction mixtures?

Purification hurdles include:

- Solubility Issues : Use gradient solvent systems (e.g., hexane/ethyl acetate) in column chromatography .

- Byproduct Removal : Recrystallization in ethanol or methanol improves purity by exploiting differential solubility .

- HPLC Optimization : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely eluting impurities .

Q. What approaches validate the compound’s stability under varying pH and temperature conditions?

Stability studies should involve:

- Forced Degradation : Expose the compound to extreme pH (1–13), heat (40–80°C), and UV light to identify degradation pathways .

- Kinetic Analysis : Monitor degradation rates via UV-Vis spectroscopy or LC-MS to derive Arrhenius parameters .

- Protective Formulations : Encapsulation in cyclodextrins or liposomes may enhance stability .

Comparative Analysis & Methodological Challenges

Q. How does this compound compare structurally and functionally to benzofuran-based analogs?

Key distinctions include:

- Functional Groups : The methoxy-oxopropan-2-yloxy side chain enhances solubility and potential hydrogen-bonding interactions compared to simpler analogs .

- Bioactivity : The Z-configuration of the methylidene group may improve target selectivity over E-isomers .

- Table 1 : Comparative Bioactivity of Benzofuran Derivatives

| Compound | Key Functional Groups | Reported Activity |

|---|---|---|

| Target Compound | Methoxy-oxopropan-2-yloxy | Enzyme inhibition |

| 6-Methoxybenzofuran | Methoxy, benzofuran core | Antioxidant |

| Dimethylcarbamate analogs | Carbamate group | Neuroprotective |

Q. What computational methods are suitable for predicting reactivity or metabolic pathways?

Advanced tools include:

- Density Functional Theory (DFT) : Models electronic properties to predict sites of electrophilic/nucleophilic attack .

- ADMET Prediction : Software like SwissADME estimates absorption, distribution, and toxicity profiles .

- Metabolite Identification : Use in silico platforms (e.g., Meteor Nexus) to simulate phase I/II metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.